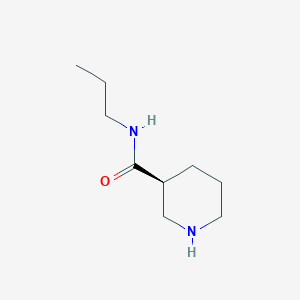

(3S)-N-propylpiperidine-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-N-propylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGOHJGXWYGROI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of the Piperidine Core

- Method: Nucleophilic cyclization of amino precursors such as amino alcohols or amino acids.

- Reagents: Typically, a protected amino acid derivative or a precursor such as N-propyl-2,5-dihydropyrrole is cyclized.

- Conditions: Acidic or basic conditions facilitate intramolecular cyclization, often under reflux or mild heating.

Step 2: Introduction of the Carboxamide Group at the 3-Position

- Method: Activation of the 3-position via halogenation or oxidation, followed by amidation.

- Reagents:

- Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective halogenation.

- Amide formation via reaction with suitable amines (e.g., propylamine) in the presence of coupling agents such as carbodiimides (e.g., EDC or DCC).

Step 3: N-Propyl Substitution on the Nitrogen

- Method: Alkylation of the nitrogen atom with propyl halides or via reductive amination.

- Reagents:

- Propyl bromide or chloride.

- Base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.

Specific Route: From Δ1-Piperideines

Research indicates that Δ1-piperideines serve as valuable intermediates for the synthesis of pipecolic derivatives, including (3S)-N-propylpiperidine-3-carboxamide.

Step 1: Synthesis of Δ1-Piperideines

- Method: Oxidation of 4-substituted piperidines or piperidines derivatives using N-chlorosuccinimide (NCS) or similar oxidants.

- Reaction Conditions: Typically, oxidation occurs in solvents such as acetonitrile or dichloromethane at room temperature or mild heating.

Step 2: Functionalization of Δ1-Piperideines

- Method: Nucleophilic addition or substitution at the 3-position, followed by reduction or further functionalization.

- Reagents:

- For amidation, the Δ1-piperideine is reacted with propylamine derivatives in the presence of coupling agents.

- For ring saturation, catalytic hydrogenation under mild conditions can be employed.

Step 3: Final Amidation to Form this compound

- Method: The intermediate is reacted with acyl chlorides or anhydrides derived from carboxylic acids (e.g., propionic acid derivatives).

- Reagents:

- Coupling agents such as DCC or EDC.

- Solvents like dichloromethane or acetonitrile.

- Catalysts such as DMAP (4-dimethylaminopyridine) can enhance yields.

Research Findings and Data Table

| Step | Reaction | Reagents | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Cyclization to form piperidine core | Amino alcohols, acids | Reflux, acid/base catalysis | Moderate to high yield |

| 2 | Halogenation at 3-position | NBS, NCS | Room temperature, inert atmosphere | Selective halogenation |

| 3 | Amidation with propylamine | Propylamine, coupling agents | Room temperature, inert solvent | High yield, stereoselectivity |

| 4 | Ring saturation (if needed) | Hydrogen, Pd/C | Mild hydrogenation | Complete saturation, stereoselective |

Notes on Stereoselectivity and Optimization

- The stereochemistry at the 3-position (i.e., (3S)) is often controlled via chiral starting materials or chiral catalysts during the cyclization or amidation steps.

- Diastereoselectivity can be enhanced by employing chiral auxiliaries or chiral catalysts, as demonstrated in related pipecolic acid synthesis research.

- The oxidation of piperidines to Δ1-piperideines is a key step, often optimized by controlling temperature, solvent polarity, and oxidant equivalents.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized piperidine derivatives.

Scientific Research Applications

(3S)-N-propylpiperidine-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-N-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms can vary, it often involves binding to receptors or enzymes, altering their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares (3S)-N-propylpiperidine-3-carboxamide with related compounds from the evidence:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| This compound | Not provided | C₉H₁₈N₂O | ~170.25* | Piperidine, carboxamide |

| 3-Benzylpiperidine | 13603-25-3 | C₁₂H₁₇N | 175.27 | Piperidine, benzyl |

| (3S)-N-(2-Methylpropyl)piperidine-3-carboxamide | Not provided | C₁₀H₂₀N₂O | ~184.28* | Piperidine, carboxamide |

| N-(5-Propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide | Not provided | C₁₁H₁₃N₃OS | ~235.30* | Pyridine, thiadiazole, carboxamide |

*Molecular weights calculated based on molecular formulas.

Key Observations:

- Substituent Effects :

- The propyl chain in this compound offers moderate lipophilicity, whereas the benzyl group in 3-benzylpiperidine increases aromaticity and bulk, likely enhancing membrane permeability but reducing solubility .

- The 2-methylpropyl (isobutyl) variant () has a branched alkyl chain, which may alter metabolic stability compared to the linear propyl chain in the target compound.

- Functional Group Impact: Carboxamide-containing analogs (e.g., the target compound and N-(5-propyl-thiadiazolyl)pyridine-2-carboxamide) exhibit polar moieties that improve aqueous solubility relative to non-carboxamide derivatives like 3-benzylpiperidine . The thiadiazole ring in N-(5-propyl-thiadiazol-2-yl)pyridine-2-carboxamide introduces sulfur, which may influence redox properties or metal-binding interactions .

Reactivity and Toxicity

- Similar precautions may apply to piperidine derivatives with volatile substituents .

- Carboxamide groups generally reduce acute toxicity compared to amines due to decreased basicity, but this depends on substituent effects.

Stereochemical Influence

- The (3S) configuration in the target compound may confer selectivity for chiral biological targets, a feature absent in non-chiral analogs like 3-benzylpiperidine. For example, (3S)-enantiomers of piperidine carboxamides have shown enhanced binding to GABA receptors in unrelated studies .

Biological Activity

(3S)-N-propylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperidine class, characterized by a six-membered ring containing nitrogen. Its structure can be represented as follows:

This compound's specific stereochemistry and functional groups contribute to its biological activity and interaction with various molecular targets.

The biological activity of this compound is mediated through several mechanisms:

- Receptor Binding : The compound may interact with specific receptors, modulating their activity, which can influence neurotransmission and other physiological processes.

- Enzyme Inhibition : It has been reported to inhibit certain enzymes, thereby affecting metabolic pathways critical for cellular function .

- Ion Channel Modulation : The compound can influence ion channels, altering cellular signaling and contributing to its pharmacological effects.

Pharmacological Characterization

Research has demonstrated that this compound exhibits various biological activities, including:

- Dopaminergic Activity : The compound has shown potential as a dopaminergic stabilizer, which may be beneficial in treating disorders like schizophrenia .

- Inhibition of Cathepsin K : Recent studies indicate that derivatives of this compound possess inhibitory activity against cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents significantly impact the compound's biological activity. For instance:

| Substituent Position | Substituent Type | Activity Level |

|---|---|---|

| 4 | Chloro | High |

| 2 | Bromo | Moderate |

| 3 | Methoxy | Low |

These findings suggest that specific substituents enhance interactions with target enzymes or receptors, thereby improving potency .

Case Studies

Several case studies highlight the effectiveness of this compound in various experimental settings:

- Dopaminergic Stabilization : In a study involving animal models, the administration of this compound resulted in significant stabilization of dopaminergic signaling pathways, suggesting its potential utility in neuropsychiatric disorders .

- Cathepsin K Inhibition : A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit cathepsin K. The results indicated that specific modifications led to enhanced inhibitory activity, demonstrating a direct correlation between structural changes and biological efficacy .

Q & A

Q. What are the recommended synthetic routes for (3S)-N-propylpiperidine-3-carboxamide?

- Methodology : The compound can be synthesized via coupling reactions using intermediates like piperidine carboxylates. For example, a similar piperidine derivative was synthesized by reacting a piperidine-1-carboxylate precursor with an amine (e.g., propylamine) in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine) . Purification via preparative liquid chromatography-mass spectrometry (prep-LCMS) is recommended to isolate the enantiomerically pure product . Key steps include chiral resolution using columns like Chiralpak® IA/IB to ensure stereochemical fidelity.

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store the compound at +4°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to light or humidity, as carboxamides are prone to hydrolysis . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential acute toxicity risks .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodology :

- Enantiomeric Purity : Use chiral HPLC with columns such as Chiralcel® OD-H and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min flow rate .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR; H and C) to verify the piperidine backbone and propylamide substituents. Mass spectrometry (ESI-MS) can confirm the molecular ion peak (e.g., [M+H] = 213.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric yield?

- Methodology :

- Catalytic Asymmetric Synthesis : Use chiral catalysts like (R)-BINAP-Ru complexes to promote stereoselective amide bond formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction kinetics, while lower temperatures (0–5°C) reduce racemization . Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

Q. What strategies resolve data contradictions in chromatographic purity assessments?

- Methodology : Cross-validate results using orthogonal techniques:

- Compare reversed-phase HPLC (C18 column, acetonitrile/water gradient) with chiral LC-MS .

- Adjust mobile phase pH (e.g., 0.1% formic acid) to mitigate peak tailing caused by residual silanol interactions .

- Perform spike-and-recovery experiments with a racemic mixture to confirm method accuracy .

Q. Which in vitro assays are suitable for evaluating pharmacological activity?

- Methodology :

- Receptor Binding Assays : Radioligand displacement studies (e.g., H-labeled ligands) on neuronal membranes to assess affinity for targets like σ-1 or opioid receptors .

- Cellular Uptake Studies : Fluorescence-based assays using SH-SY5Y cells to evaluate blood-brain barrier permeability .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Data Contradiction Analysis

- Example : Discrepancies in enantiomeric excess (ee) values may arise from differences in chiral column selectivity or detector sensitivity. For instance, Chiralpak® AD-H may resolve enantiomers more effectively than OD-H under specific conditions . Validate findings by repeating analyses with standardized reference materials and reporting confidence intervals for ee measurements .

Safety and Compliance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.